N-(3-Amino-4-chlorophenyl)-2-phenylacetamide
Description
N-(3-Amino-4-chlorophenyl)-2-phenylacetamide is an acetamide derivative featuring a phenyl group attached to the acetamide’s methylene carbon and a 3-amino-4-chlorophenyl substituent on the nitrogen atom.
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-12-7-6-11(9-13(12)16)17-14(18)8-10-4-2-1-3-5-10/h1-7,9H,8,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDZFSICBOXNDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-4-chlorophenyl)-2-phenylacetamide typically involves the reaction of 1-chloro-2,4-diaminobenzene with an acyl chloride. The reaction is carried out in a polar solvent, such as C1-C3 alkanols, in the presence of an acid acceptor . The reaction conditions are carefully controlled to ensure the purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process often includes additional steps for purification, such as crystallization from a non-polar solvent or conducting the reaction in a mixture of polar and non-polar solvents .
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-chlorophenyl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and chlorine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted phenylacetamides.
Scientific Research Applications
N-(3-Amino-4-chlorophenyl)-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in studies involving enzyme interactions and protein binding.
Medicine: Research into potential therapeutic applications, including drug development, often involves this compound.
Industry: It is used in the production of dyes and other chemical products.
Mechanism of Action
The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their substituents, highlighting differences in molecular weight, functional groups, and bioactivity:
Key Observations:
- Amino vs.
- Heterocyclic Modifications : Pyrazole (), thiadiazole (), and benzothiazole () derivatives introduce rigid heterocycles that enhance binding specificity and metabolic stability.
Biological Activity
N-(3-Amino-4-chlorophenyl)-2-phenylacetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes various research findings, highlighting the compound's biological activity, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
This compound belongs to the class of substituted phenylacetamides. Its molecular structure can be represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 263.73 g/mol
The presence of the amino and chlorophenyl groups contributes to its pharmacological properties, influencing its interaction with biological targets.
Antimicrobial Activity
Research has shown that phenylacetamide derivatives, including this compound, exhibit varying degrees of antimicrobial activity against several pathogens. A study focusing on chloroacetamides indicated that compounds with halogenated phenyl rings displayed significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 128 µg/mL |
The data suggest that while the compound is more effective against Gram-positive bacteria, it shows moderate efficacy against Gram-negative bacteria and fungi.
Anticancer Potential
In addition to its antimicrobial properties, this compound has been evaluated for its anticancer activity. A study reported that phenylacetamide derivatives could significantly reduce FOXM1 protein levels in breast cancer cells (MDA-MB-231), indicating a potential mechanism for inhibiting cancer cell proliferation.
Case Study: Inhibition of FOXM1 in Breast Cancer Cells
A detailed investigation into the effects of this compound on breast cancer cells revealed:
- Cell Line : MDA-MB-231
- Concentration : 10 µM
- Outcome : Significant reduction in cell viability (up to 70% inhibition) was observed at this concentration.
This suggests that the compound may serve as a lead structure for developing novel anticancer agents targeting FOXM1.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the amino group is critical for enhancing solubility and biological interaction, while the chlorophenyl moiety contributes to lipophilicity, facilitating cell membrane penetration.
Key Findings from SAR Studies
- Substituent Positioning : The positioning of substituents on the phenyl ring significantly affects antimicrobial potency.
- Lipophilicity : Increased lipophilicity correlates with enhanced membrane permeability and bioactivity.
- Functional Group Variations : Modifications in functional groups can lead to improved selectivity and reduced toxicity.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
